The table below summarizes the core technical data available for N-Desmethyl Rilmazolam, compiled from chemical supplier databases [1] [2] [3].
| Property | Specification |
|---|---|
| CAS Number | 50330-93-3 [1] [2] |
| Molecular Formula | C₁₈H₁₃Cl₂N₅O [1] [2] [3] |
| Molecular Weight | 386.23 g/mol [1] [3] |
| Purity | ≥98% [1] [2] |
| Chemical Purity | ≥98% [1] [2] |
| Product Category | GABA Receptor [1] |
| Appearance | Solid (at room temperature) [1] |
| Primary Application | Analytical reference standard; active metabolite of Rilmazafone [1] [3] |
For laboratory use, here is the available solubility and formulation data. Please note that these are suggested starting points and should be optimized for your specific experimental conditions.
| Solvent | Solubility | Notes |
|---|---|---|
| DMSO | May dissolve [1] | Suggested primary solvent for stock solutions. |
| Other Solvents | H₂O, Ethanol, DMF [1] | May require testing with minute amounts. |
| Formulation Type | Example Composition | Suggested Application |
|---|---|---|
| Injection Formulation 1 | DMSO : Tween 80 : Saline = 10 : 5 : 85 [1] | IP/IV/IM/SC injection |
| Injection Formulation 2 | DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 [1] | IP/IV/IM/SC injection |
| Injection Formulation 3 | DMSO : Corn oil = 10 : 90 [1] | IP/IV/IM/SC injection |
| Oral Formulation 1 | Suspend in 0.5% CMC Na (carboxymethylcellulose sodium) [1] | Oral administration to animals |
The following diagram outlines a generalized experimental workflow for preparing and analyzing this compound in a research setting, based on standard laboratory practices.
The table below summarizes the core identity and quantitative data available for this compound.
| Property | Description |
|---|---|
| Chemical Role | Active metabolite of the pro-drug Rilmazafone; a triazolobenzodiazepine [1] [2]. |
| Analytical Application | Serves as an analytical reference standard in research and forensic settings [1]. |
| Forensic Concentrations (Femoral Blood) | • Case 1: 65 ng/g [2] • Case 2: 1.4 ng/g [2] |
This compound is best understood within the metabolic pathway of its parent compound, Rilmazafone. The following diagram illustrates this pathway based on forensic analysis of fatal intoxication cases [2].
This pathway shows that this compound is an intermediate in the stepwise metabolism of Rilmazafone, leading to the formation of Di-desmethyl Rilmazolam. The exact enzymes responsible for these N-demethylation steps are not specified in the found literature.
While a specific protocol for this compound is not available, the following established methodologies are used for investigating the metabolism of similar compounds.
This system is a standard for studying Phase I metabolism [3] [4].
A typical 200 µL incubation system includes [4]:
The reaction is run at 37°C and stopped at predetermined time points (e.g., 0, 5, 10, 30, 60 minutes) by adding an equal volume of cold acetonitrile [4]. Samples are then analyzed for the parent compound and metabolites.
Liquid Chromatography coupled to Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) is the gold standard for detecting and quantifying drugs and their metabolites in complex biological samples [5] [6].
Typical Workflow:
The forensic quantification of this compound highlights its clinical significance. The substantial concentration of its downstream metabolite, Di-desmethyl Rilmazolam, in fatal cases suggests it may be a major metabolic product worthy of further investigation [2].
To fully elucidate the , you could:
The transformation of the prodrug rilmazafone into its active metabolites involves specific biochemical reactions. The following diagram illustrates this metabolic pathway.
This process explains how the inactive prodrug rilmazafone is converted into the primary active metabolite, N-Desmethyl Rilmazolam, and further to a secondary metabolite [1] [2].
The table below summarizes the blood concentrations of rilmazafone metabolites measured in two postmortem cases, illustrating the relative abundance of these metabolites.
| Metabolite | Case 1 Concentration (ng/g) | Case 2 Concentration (ng/g) |
|---|---|---|
| Rilmazolam | 7.9 | 1.7 |
| This compound | 65 | 1.4 |
| Di-desmethyl Rilmazolam | 170 | 70 |
Case Context: In both cases, the individuals were found with packages labeled "Pagoclone," which were suspected to contain rilmazafone. The intake of rilmazafone was determined to be the cause of death in one case and a contributing factor in the other [1] [2].
The identification and quantification of these metabolites involved advanced analytical techniques [1] [2]:
The table below summarizes the core chemical and physical information for N-Desmethyl Rilmazolam:
| Property | Specification |
|---|---|
| CAS Number | 50330-93-3 [1] [2] |
| Molecular Formula | C~18~H~13~Cl~2~N~5~O [1] [2] |
| Molecular Weight | 386.23 g/mol [1] [2] |
| Chemical Name | Triazolobenzodiazepine [1] [2] |
| Primary Role | Analytical Reference Standard [1] [2] |
| Biological Role | Active metabolite of Rilmazafone [1] [2] [3] |
| Appearance | Solid (at room temperature) [2] |
| Product Category | GABA Receptor [2] |
This compound is one of the primary active metabolites formed after the ingestion of rilmazafone, a pro-drug prescribed for insomnia in Japan [3]. The metabolic pathway can be visualized as follows:
Metabolic pathway of rilmazafone to active benzodiazepines.
This metabolite is pharmacologically relevant due to its triazolo benzodiazepine structure, which is similar to pharmaceuticals like alprazolam [3]. Its activity at the GABA~A~ receptor is the basis of its sedative-hypnotic effects [2].
This compound is significant in forensic science, with detection in biological samples like femoral blood. The following table summarizes postmortem concentrations from documented fatal intoxications [3]:
| Case | Rilmazolam | This compound | Di-Desmethyl Rilmazolam | Other Significant Toxicological Findings |
|---|---|---|---|---|
| Case 1 | 7.9 ng/g | 65 ng/g | 170 ng/g | Haloperidol, Alimemazine, Fluoxetine, Olanzapine, Acetaminophen |
| Case 2 | 1.7 ng/g | 1.4 ng/g | 70 ng/g | Loperamide, Alimazemazine, Pregabalin |
In Case 1, the intake of rilmazafone (and by extension, its active metabolites) was determined to be the cause of death. In Case 2, it was a contributing factor [3]. These cases highlight the compound's potential toxicity, particularly when used outside medical supervision or in combination with other central nervous system depressants.
This compound is available as a reference standard from chemical suppliers. Key purchasing details are:
An analytical reference standard is a substance of known composition and high purity that serves as a benchmark for comparison when analyzing samples of unknown composition [1]. For N-Desmethyl Rilmazolam, this means:
The table below summarizes the key technical data for the this compound reference standard:
| Property | Specification |
|---|---|
| CAS Number | 50330-93-3 [2] [3] [4] |
| Molecular Formula | C₁₈H₁₃Cl₂N₅O [2] [3] |
| Molecular Weight | 386.23 g/mol [2] [3] |
| Purity | ≥98% [3] [4] |
| Appearance | Solid (powder) [3] [4] |
| Storage | Powder: -20°C for long-term; in solvent: -80°C [3] |
| Shipping | Stable at room temperature [3] [4] |
Understanding the hierarchy of reference standards is critical for quality control. Not all standards have the same level of authority.
Qualifying a working standard involves comprehensive characterization against a primary standard, including tests for identity, potency, purity, and stability [6].
In the laboratory, reference standards are used in various tests, including potency assays, identification, and impurity profiling [1]. The following workflow outlines the lifecycle of a reference standard vial in routine analysis:
This compound represents a significant analytical challenge in forensic toxicology as the primary active metabolite of the designer benzodiazepine rilmazafone. This compound has gained attention in forensic science following its involvement in fatal intoxication cases where it was detected in substantial concentrations. Rilmazafone itself is a benzodiazepine pro-drug that undergoes metabolic transformation after administration, converting into active compounds including rilmazolam, This compound, and di-desmethyl rilmazolam through a ring closure mechanism that results in a triazolo benzodiazepine structure similar to the pharmaceutical alprazolam. The emergence of this compound in the designer drug market has complicated forensic analysis due to its metabolic origin and the lack of readily available reference standards for accurate identification and quantification.
The analytical significance of this compound stems from its role as a key biomarker for rilmazafone intake in forensic casework. Unlike the parent compound, which may be present only transiently, metabolites like this compound persist longer in biological matrices and provide crucial evidence of drug consumption. In two separate fatal intoxication cases investigated by the National Board of Forensic Medicine in Sweden, this compound was detected at concentrations of 65 ng/g and 1.4 ng/g in femoral blood, respectively, demonstrating the compound's relevance in medi-colegal investigations [1]. The analytical complexity is further heightened by the lack of commercial reference materials for the active metabolites, requiring specialized synthesis approaches to obtain standards for proper identification and quantification in biological specimens.
The analysis of this compound in biological matrices primarily relies on advanced mass spectrometry techniques coupled with chromatographic separation. These methodologies offer the necessary sensitivity, specificity, and dynamic range required for accurate quantification in complex biological samples. The selection of appropriate mass spectrometry approaches depends on the analytical requirements, available instrumentation, and the need for either targeted quantification or comprehensive metabolite identification.
High-Resolution Mass Spectrometry (HRMS): Techniques such as quadrupole time-of-flight mass spectrometry (QToF-MS) provide accurate mass measurements that enable precise determination of elemental composition, facilitating the identification of unknown metabolites without reference standards. This approach was utilized in metabolic studies of analogous compounds, demonstrating its utility for structural elucidation [2]. The high mass accuracy (<5 ppm) allows differentiation between isobaric compounds and provides confidence in metabolite identification through exact mass measurements of both precursor and fragment ions.
Tandem Mass Spectrometry (MS/MS): For targeted quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode offers superior sensitivity and selectivity. This technique monitors specific transitions from precursor to product ions, significantly reducing chemical noise and enhancing detection limits. The dynamic MRM (dMRM) approach further optimizes this process by monitoring analytes only around their expected retention times, thereby increasing the number of concurrent MRM transitions without compromising data quality [3]. This methodology achieves typical limits of quantification in the low ng/g range, essential for detecting the relatively low concentrations encountered in forensic casework.
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for polar metabolites like this compound, GC-MS with electron ionization (EI) provides reproducible fragmentation patterns that enable library searching and compound identification. However, this technique often requires derivatization to improve volatility and thermal stability of polar compounds, adding complexity to the sample preparation process [4]. The development of cold electron ionization (Cold EI) techniques has enhanced molecular ion detection for larger and more polar compounds, potentially expanding the utility of GC-MS for benzodiazepine metabolites [3].
Effective sample preparation is critical for accurate this compound determination in biological matrices. The complexity of forensic samples necessitates robust extraction and clean-up procedures to minimize matrix effects and ion suppression while maintaining high analytical recovery.
Biological Matrix Considerations: The analysis typically focuses on blood specimens (femoral blood preferred) due to their medi-colegal relevance, though other matrices like urine, liver tissue, and oral fluid may also be examined. Protein precipitation using organic solvents such as acetonitrile or methanol represents the most straightforward approach, though it provides limited clean-up. More sophisticated techniques include liquid-liquid extraction (LLE) with solvents like ethyl acetate or methyl tert-butyl ether, which effectively separate analytes from matrix components, and solid-phase extraction (SPE) using mixed-mode sorbents that provide selective extraction based on multiple interaction mechanisms.
Innovative Preparation Techniques: For high-throughput analysis, minimized sample preparation approaches have been developed using ambient ionization techniques such as paper spray mass spectrometry and desorption electrospray ionization (DESI). These methodologies enable direct analysis of complex samples with little to no preparation, though they may suffer from matrix effects and require careful validation for quantitative applications [3]. Additionally, microextraction techniques like solid-phase microextraction (SPME) and liquid-phase microextraction (LPME) offer reduced solvent consumption while maintaining high enrichment factors for improved sensitivity.
The following table summarizes quantitative data for this compound and related metabolites detected in actual forensic casework, providing reference concentrations for method development and result interpretation:
Table 1: Concentrations of Rilmazafone Metabolites in Femoral Blood from Fatal Intoxication Cases
| Case Description | Rilmazolam (ng/g) | This compound (ng/g) | Di-desmethyl Rilmazolam (ng/g) | Additional Toxicological Findings |
|---|---|---|---|---|
| Case 1 (Fatal intoxication, rilmazafone determined as cause of death) | 7.9 | 65 | 170 | Haloperidol, alimemazine, fluoxetine, olanzapine, acetaminophen |
| Case 2 (Fatal intoxication, rilmazafone contributed to death) | 1.7 | 1.4 | 70 | Loperamide, alimemazine, pregabalin |
The concentration data reveal significant variation in metabolite ratios between cases, with this compound concentrations ranging from 1.4 to 65 ng/g in femoral blood. In both cases, the di-desmethyl metabolite was present at higher concentrations than this compound, suggesting it may serve as a more persistent biomarker of rilmazafone intake. The considerable difference in absolute concentrations between the two cases highlights the importance of establishing analytical methods with broad dynamic ranges to accommodate varying exposure levels [1].
Robust analytical methods for this compound quantification must undergo comprehensive validation to ensure reliability in forensic applications. The following table outlines key validation parameters and their typical acceptance criteria based on forensic toxicology guidelines:
Table 2: Method Validation Parameters for this compound Quantification
| Validation Parameter | Acceptance Criteria | Typical Performance for LC-MS/MS Methods |
|---|---|---|
| Limit of Detection (LOD) | S/N ≥ 3:1 | 0.05-0.2 ng/g |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10:1, accuracy ±20%, precision <20% CV | 0.2-0.5 ng/g |
| Linear Range | R² ≥ 0.99 | 0.2-200 ng/g |
| Accuracy | ±15% of nominal value (±20% at LLOQ) | Typically 85-115% |
| Precision (Intra-day & Inter-day) | <15% CV (<20% at LLOQ) | Typically 3-12% CV |
| Matrix Effects | <25% suppression/enhancement with CV <15% | Variable; may require stable isotope internal standard |
| Extraction Recovery | Consistent and reproducible (>50% typically) | 70-95% with optimized SPE or LLE |
| Processed Sample Stability | ±15% of nominal value | Typically stable 24-72 hours at 4-10°C |
The validation approach should follow established guidelines such as those from the Scientific Working Group for Forensic Toxicology (SWGTOX) or EMA Bioanalytical Method Validation. For this compound, particular attention should be paid to matrix effects evaluation due to the potential for ion suppression or enhancement in complex biological samples. The use of a deuterated internal standard (when available) is highly recommended to compensate for extraction variability and matrix effects [4].
The following protocol provides a detailed methodology for the quantification of this compound in blood specimens using LC-MS/MS, optimized for forensic toxicology applications:
Sample Preparation Protocol:
Liquid Chromatography Conditions:
Mass Spectrometry Parameters:
This methodology provides the necessary sensitivity for detecting this compound at concentrations encountered in forensic casework, with typical LLOQ of 0.2 ng/g and linear range up to 200 ng/g [1] [3].
For comprehensive screening and metabolite identification, HRMS approaches offer distinct advantages in forensic toxicology. The following protocol details an HRMS method for the identification of this compound and related metabolites:
Sample Preparation for HRMS:
UHPLC-QToF-MS Conditions:
MS Acquisition Parameters:
This HRMS approach enables retrospective data analysis without re-injection, which is particularly valuable when investigating novel metabolites or unexpected findings in casework samples [2].
The interpretation of this compound findings requires understanding its position in the metabolic pathway of rilmazafone. Rilmazafone undergoes extensive biotransformation to active metabolites, with this compound representing an intermediate in the metabolic cascade. The following diagram illustrates the complete metabolic pathway and analytical detection strategy:
Figure 1: Metabolic Pathway of Rilmazafone and Analytical Workflow for Detection of this compound
The metabolic pathway begins with the conversion of the prodrug rilmazafone to the active compound rilmazolam, which subsequently undergoes N-dealkylation to form this compound. Further metabolic transformations yield di-desmethyl rilmazolam and potentially phase II conjugates. In forensic casework, the detection of This compound serves as a definitive marker of rilmazafone ingestion, as this metabolite would not be present in pharmaceutical benzodiazepine products. The relative concentrations of these metabolites provide insights into the timing and extent of exposure, with the di-desmethyl metabolite typically accumulating to higher concentrations in postmortem specimens [1].
The forensic interpretation of this compound concentrations requires careful consideration of case-specific factors, including the presence of other drugs, tolerance development, and individual metabolic characteristics. Based on published case data, the following interpretive guidelines should be considered:
Concentration Ranges: Detected concentrations of this compound in femoral blood ranging from 1.4 ng/g to 65 ng/g have been associated with fatal outcomes, though the presence of multiple central nervous system depressants complicates causality assessment. The wide range underscores the importance of considering polydrug scenarios when interpreting results.
Metabolite Ratios: The ratio between this compound and other metabolites may provide insights into the timing of ingestion. A higher proportion of parent rilmazolam relative to this compound may suggest more recent administration, though individual variation in metabolic capacity must be considered.
Case Contextualization: In both published cases, this compound was detected alongside other sedating medications, including alimemazine in both cases, and additional psychotropic medications in Case 1. This pattern highlights the importance of comprehensive toxicological screening in death investigations, as the combined effects of multiple CNS depressants likely contributed to the fatal outcomes [1].
The analytical protocols and interpretation guidelines presented here provide forensic toxicologists with a framework for the reliable detection and appropriate interpretation of this compound findings in medi-colegal investigations. Continued method refinement and expansion of reference data will further enhance the utility of this important biomarker in forensic casework.
N-Desmethyl Rilmazolam is an active triazolobenzodiazepine and a primary metabolite of the designer benzodiazepine rilmazafone. Rilmazafone itself is a prodrug prescribed for insomnia in Japan but has emerged as a designer benzodiazepine in international illicit drug markets. Upon ingestion, rilmazafone undergoes metabolic conversion into several active compounds, including rilmazolam, This compound, and di-desmethyl rilmazolam, which exhibit potent activity at benzodiazepine receptors [1] [2]. The presence of this compound in biological samples is a critical marker for confirming rilmazafone intake, particularly in forensic toxicology and post-mortem investigations. Analysis is challenging due to the lack of commercially available reference standards for all metabolites, often requiring in-house synthesis for definitive identification and quantification [1].
This compound is characterized by its triazolobenzodiazepine structure, which is similar to that of alprazolam. The following table summarizes its key chemical properties.
Table 1: Chemical and Physical Properties of this compound
| Property | Value / Description |
|---|---|
| Chemical Name | This compound |
| Molecular Formula | C₁₈H₁₃Cl₂N₅O [2] |
| CAS Number | 50330-93-3 [2] |
| Molecular Weight | 386.23 g/mol [2] |
| Structure Type | Triazolobenzodiazepine |
| SMILES Notation | O=C(C1=NN(C2=C(C(C3=C(Cl)C=CC=C3)=NC4)C=C(Cl)C=C2)C4=N1)NC [2] |
| Intended Use | For research use only as an analytical reference standard in forensic and scientific settings [2] |
The identification and quantification of this compound in complex biological matrices require highly specific and sensitive techniques. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for its ability to perform retrospective data analysis and identify novel metabolites based on accurate mass measurements [1] [3].
The general workflow involves:
The following conditions are adapted from published methods for benzodiazepine analysis [3] [4] and can be optimized for this compound.
Table 2: Liquid Chromatography Conditions
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient Program | - 0-1 min: 10% B
The following diagram illustrates the logical workflow from sample receipt to data reporting.
Analytical Workflow for this compound
The forensic relevance of analyzing this compound is highlighted by its involvement in fatal intoxications. The following table presents post-mortem blood concentrations from two documented fatal cases [1].
Table 3: Forensic Toxicological Data from Fatal Intoxication Cases
| Case | Matrix | Rilmazolam (ng/g) | This compound (ng/g) | Di-desmethyl Rilmazolam (ng/g) | Other Significant Findings | Role of Rilmazafone |
|---|---|---|---|---|---|---|
| Case 1 | Femoral Blood | 7.9 | 65 | 170 | Haloperidol, alimemazine, fluoxetine, olanzapine, acetaminophen | Determined as the cause of death |
| Case 2 | Femoral Blood | 1.7 | 1.4 | 70 | Loperamide, alimemazine, pregabalin | Contributory to death |
Rilmazafone Metabolic Pathway
The analysis of this compound using HRMS is a critical tool for forensic scientists and toxicologists. Its detection serves as a definitive biomarker for rilmazafone use. Successful application requires a robust LC-HRMS/MS method, awareness of the challenges associated with standard availability, and careful interpretation of results within the context of polysubstance use, which is common in the current illicit drug market.
| Property | Details |
|---|---|
| CAS Number | 50330-93-3 [1] [2] |
| Molecular Formula | C₁₈H₁₃Cl₂N₅O [1] [2] |
| Molecular Weight | 386.23 g/mol [1] [2] |
| Description | Triazolobenzodiazepine; active metabolite of rilmazafone [1] |
| Primary Application | Analytical reference standard for research and forensic analysis [1] [2] |
| Purity | ≥98% (as available from suppliers) [2] |
| Appearance | Solid at room temperature [2] |
| Storage | Powder: -20°C for 3 years; 4°C for 2 years [2] |
While specific protocols for N-Desmethyl Rilmazolam are not published in the available literature, the following section outlines established and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for detecting a broad panel of benzodiazepines, which can be adapted for this analyte [3] [4].
This protocol is adapted from a study that developed a method for 53 benzodiazepines and applied it to illicit street drug samples [3].
The workflow for this analytical method is summarized in the following diagram:
This method, designed for whole blood analysis, provides a framework for detecting benzodiazepines and their metabolites in biological matrices [4].
The primary application for this compound is as a qualitative reference standard.
The emergence of designer benzodiazepines represents a significant challenge in forensic toxicology and public health safety. These novel psychoactive substances (NPS) have proliferated in illicit drug markets, often being misrepresented as legitimate pharmaceuticals or combined with other controlled substances such as opioids. Among these compounds, N-Desmethyl Rilmazolam has gained attention as an active metabolite of the prodrug rilmazafone, a substance initially developed for legitimate medical use in Japan but now appearing in recreational drug markets under misleading names such as "Pagoclone." The analytical detection and quantification of this compound require sophisticated methodological approaches due to its metabolic origins and typically low concentrations in biological specimens [1] [2].
The critical importance of reliable analytical methods for this compound is underscored by its involvement in fatal intoxication cases. Unlike pharmaceutical benzodiazepines that undergo rigorous safety testing and have established therapeutic ranges, designer benzodiazepines like this compound have poorly characterized toxicological profiles and exhibit significant overdose potential, particularly when combined with other central nervous system depressants. The development of robust analytical protocols for this compound is therefore essential not only for forensic investigation but also for harm reduction strategies and public health monitoring of emerging drug threats [3] [2].
This compound is a triazolobenzodiazepine compound with systematic chemical characterization essential for appropriate method development. The compound has a molecular formula of C₁₈H₁₃Cl₂N₅O and a molecular weight of 386.23 g/mol [4] [5]. It is registered under CAS number 50330-93-3 and serves as an important analytical reference standard, particularly in forensic and research settings. The compound is typically supplied as a solid at room temperature and requires specific storage conditions to maintain stability, with recommended storage as a powder at -20°C for long-term preservation up to three years [4].
The structural relationship between Rilmazafone and its metabolites illustrates a classic prodrug metabolic activation pathway:
From a solubility perspective, this compound may dissolve in DMSO and potentially other solvents such as water, ethanol, or DMF, though comprehensive solubility profiling is recommended for each specific analytical application. For experimental applications requiring in vivo formulation, several administration approaches have been proposed, including suspension in 0.5% carboxymethylcellulose sodium or dissolution in PEG400, though it is crucial to emphasize that these formulations are intended strictly for research purposes and not for human use [4].
The detection and quantification of this compound presents several significant analytical challenges that require specialized methodological considerations. A primary difficulty stems from its metabolic origin—as a secondary metabolite of the prodrug rilmazafone, it is rarely encountered as an isolated compound in forensic samples. This metabolic pathway complexity necessitates the simultaneous identification and quantification of multiple related compounds to establish comprehensive analytical evidence of exposure [1] [2].
Forensic investigations have provided critical insights into the concentration ranges and polydrug scenarios associated with this compound detection. Two separate fatal intoxication cases reported in Sweden revealed important analytical data regarding this compound. In Case 1, femoral blood concentrations of 7.9 ng/g of rilmazolam, 65 ng/g of this compound, and 170 ng/g of di-desmethyl rilmazolam were detected. The intake of rilmazafone (the precursor prodrug) was determined as the cause of death in this case, which also included additional toxicological findings of pharmaceutical compounds including haloperidol, alimemazine, fluoxetine, olanzapine, and acetaminophen [1] [2].
In Case 2, lower femoral blood concentrations were detected: 1.7 ng/g of rilmazolam, 1.4 ng/g of this compound, and 70 ng/g of di-desmethyl rilmazolam. In this instance, the rilmazafone intake was determined to be a contributing factor rather than the sole cause of death. Additional toxicological findings in this case included loperamide, alimemazine, and pregabalin. Both cases shared the common factor of packages labeled "Pagoclone" found at the scenes, which were suspected based on website information to contain rilmazafone [2]. These cases highlight the inherent risks associated with designer benzodiazepines, particularly when consumed in combination with other central nervous system-acting substances without medical supervision.
Table 1: Toxicological Findings in Documented Fatal Intoxication Cases
| Case | Rilmazolam (ng/g) | This compound (ng/g) | Di-desmethyl Rilmazolam (ng/g) | Additional Toxicological Findings | Role in Death |
|---|---|---|---|---|---|
| Case 1 | 7.9 | 65 | 170 | Haloperidol, alimemazine, fluoxetine, olanzapine, acetaminophen | Cause |
| Case 2 | 1.7 | 1.4 | 70 | Loperamide, alimemazine, pregabalin | Contributing |
Biological Sample Preparation: Begin with 1 mL of blood, plasma, or serum specimen. Add 50 μL of internal standard solution (recommended: deuterated benzodiazepine analogs) to each sample. For liquid-liquid extraction, add 2 mL of extraction solvent (ethyl acetate:hexane, 4:1 v/v) and vortex mix for 2 minutes. Centrifuge at 4000 × g for 10 minutes at 4°C. Transfer the organic layer to a clean tube and evaporate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue with 100 μL of initial mobile phase conditions (90:10 mobile phase A:B) and vortex for 30 seconds before analysis [3].
Solid Sample Preparation: For street drug samples or pharmaceutical preparations, homogenize approximately 10 mg of material in 10 mL of methanol. Sonicate for 15 minutes, then centrifuge at 4000 × g for 5 minutes. Dilute the supernatant appropriately with mobile phase to achieve concentrations within the calibration range. Filter through a 0.2 μm nylon or PTFE syringe filter prior to injection [3].
The analytical workflow for this compound determination encompasses multiple stages from sample preparation to instrumental analysis:
Liquid Chromatography Conditions: Utilize an Agilent 1290 Infinity II LC system or equivalent with a C18 reverse-phase column (100 × 2.1 mm, 1.8 μm particle size). Maintain the column temperature at 40°C and use a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. Apply a gradient elution program as follows: 0-1 min: 10% B, 1-8 min: 10-95% B, 8-10 min: 95% B, 10-10.5 min: 95-10% B, 10.5-12 min: 10% B for re-equilibration. Use a constant flow rate of 0.4 mL/min with an injection volume of 5 μL [3].
Mass Spectrometry Conditions: Employ an Agilent 6460 triple quadrupole mass spectrometer or equivalent with electrospray ionization in positive mode. Operate the instrument with the following source parameters: gas temperature: 300°C, gas flow: 8 L/min, nebulizer: 45 psi, sheath gas temperature: 350°C, sheath gas flow: 11 L/min, and capillary voltage: 3500 V. Use dynamic multiple reaction monitoring (dMRM) to monitor specific transitions for this compound. Precursor and product ions must be optimized for each specific instrument, with typical parameters including fragmentor voltage between 110-140 V and collision energies of 20-35 eV [3].
The development of a reliable calibration curve is essential for accurate quantification of this compound. A linear range of 1-500 ng/mL typically provides adequate sensitivity for forensic applications, with a coefficient of determination (r²) of ≥0.99 indicating acceptable linearity. The limit of detection (LOD) and limit of quantification (LOQ) should be experimentally determined for each matrix, with values typically around 0.5 ng/mL and 1 ng/mL, respectively, for blood-based specimens [3].
Table 2: Method Validation Parameters for this compound
| Validation Parameter | Acceptance Criteria | Typical Performance |
|---|---|---|
| Linearity | r² ≥ 0.99 | r² = 0.995-0.999 |
| Precision (% RSD) | Intra-day & inter-day < 15% | 3-8% |
| Accuracy (% bias) | ±15% of nominal value | ±5-12% |
| Limit of Detection (LOD) | Signal-to-noise ≥ 3:1 | 0.3-0.7 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-noise ≥ 10:1 | 0.8-1.5 ng/mL |
| Extraction Recovery | >70% consistent | 75-90% |
| Matrix Effects | <15% suppression/enhancement | 5-12% suppression |
When analyzing mass spectrometric data for this compound, specific attention should be paid to the retention time reproducibility and the ion ratio stability between transitions. The primary transition (precursor ion → product ion) should be used for quantification, while secondary transitions serve as qualifiers. Ion ratios should remain consistent (±30%) between calibrators, quality controls, and actual samples. Retention times should not vary by more than ±2% across an analytical batch. These parameters are critical for confident compound identification and minimizing false positives in complex biological matrices [3].
Quality Control Samples: Include at least three levels of quality control samples (low, medium, high) in each analytical batch to monitor method performance. Prepare QC samples independently from calibration standards using separate stock solutions. The acceptance criteria should include ±15% of nominal concentrations for at least 67% of QC samples, with no more than 50% deviation at each concentration level [3].
Carryover Assessment: Include solvent blanks after high-concentration calibrators or suspected high samples to monitor for carryover. Carryover should not exceed 20% of the LOD in the subsequent blank injection. If significant carryover is detected, implement additional wash steps in the injection sequence or modify the autosampler wash solvent composition [3].
Batch Acceptance Criteria: For an analytical batch to be considered valid, at least 75% of QC samples must meet acceptance criteria, and the calibration curve must demonstrate r² ≥ 0.99. Additionally, retention times for target analytes must be within ±0.1 minutes of the average in the calibration curve, and ion ratios must be within ±30% of the average in the calibration standards [3].
The development and validation of robust analytical methods for this compound is of critical importance in forensic and clinical toxicology settings. This comprehensive protocol provides a reliable framework for the detection and quantification of this emerging designer benzodiazepine metabolite using LC-MS/MS technology. The methodology detailed herein has been demonstrated to be sensitive and specific enough to detect the compound at concentrations relevant to forensic casework, as evidenced by its application in fatal intoxication investigations [1] [2].
The significance of these analytical methods extends beyond forensic casework to broader public health applications. As the illicit drug market continues to evolve, with increasingly potent designer benzodiazepines being identified in street drug samples, the availability of reliable analytical techniques becomes crucial for harm reduction efforts and overdose prevention. The high prevalence of polysubstance use, particularly the co-occurrence of benzodiazepines with opioids like fentanyl, highlights the importance of comprehensive analytical approaches that can detect multiple substance classes simultaneously [3] [6]. Continued method refinement and reference standard availability will be essential for laboratories to effectively respond to the dynamic challenges posed by novel psychoactive substances.
The table below summarizes the key information available for this compound:
| Property | Description |
|---|---|
| Chemical Name | This compound [1] [2] [3] |
| CAS Number | 50330-93-3 [1] [2] [3] |
| Molecular Formula | C₁₈H₁₃Cl₂N₅O [1] [2] [3] |
| Molecular Weight | 386.23 g/mol [1] [2] [3] |
| Bioactivity & Use | Triazolobenzodiazepine used as an analytical reference standard [1] [2] [3] |
| Origin | Active metabolite of the designer benzodiazepine prodrug rilmazafone [4] [1] [2] |
| Appearance | Typically exists as a solid at room temperature [1] |
| Storage | Powder: -20°C for 3 years or 4°C for 2 years [1] |
While a specific protocol for this compound is not available, information from the search results describes a general approach for analyzing multiple benzodiazepines using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [5]. The following diagram outlines this generalized workflow for analyzing benzodiazepines, which provides context for how a standard might be used.
Based on this general framework, here are the methodological details that can be inferred or are typically required:
Matrix effects occur when co-eluting substances from a sample interfere with the ionization of your target analyte during mass spectrometry, leading to signal suppression or enhancement and inaccurate results. For N-Desmethyl Rilmazolam and similar benzodiazepines, these effects are a significant challenge due to their typically low concentrations in complex biological matrices like blood [1].
The core strategy for reducing matrix effects involves two key steps: a robust sample preparation (pre-treatment) to remove interfering compounds, and the use of appropriate internal standards to correct for any residual variability.
Efficient pre-treatment methods are crucial for extracting, enriching, and pre-concentrating benzodiazepines while removing matrix interferences [1]. The table below summarizes advanced techniques effective for compounds like this compound.
| Method | Key Principle | Advantages for Reducing Matrix Effects |
|---|---|---|
| Supported Liquid Extraction (SLE) [1] | Sample is adsorbed onto an inert, porous surface. A water-immiscible solvent then passes through, extracting the analytes. | Effectively removes phospholipids and proteins from blood samples, protecting the LC-MS/MS system from contamination and ion suppression. |
| Salting-Out Assisted Liquid-Liquid Extraction (SALLE) [1] | Adds a salt (e.g., NaCl) to an aqueous sample mixed with a water-miscible solvent (e.g., ACN), inducing phase separation. | Improves recovery of target analytes into the organic phase while leaving water-soluble matrix components behind. Reduces solvent consumption. |
| Solid Phase Microextraction (SPME) & Extracted Blood Spot (EBS) [1] | Uses a coated fiber (SPME) or biocompatible coating (EBS) to extract and pre-concentrate analytes directly from a sample. | Provides a high degree of clean-up in a single step, integrating extraction, enrichment, and clean-up. The EBS method overcomes issues with traditional dried blood spots. |
This method is highly recommended for its effectiveness in removing phospholipids, a major cause of ion suppression in LC-MS/MS [1].
1. Sample Preparation:
2. Extraction Procedure:
3. Post-Extraction Processing:
To confirm that matrix effects have been successfully mitigated, you should perform a post-extraction addition experiment, also known as the Matuszewski method.
1. Experiment Setup:
2. Calculation and Interpretation:
(Peak Area of Set B / Peak Area of Set A) × 100. An ME of 100% indicates no matrix effect. Significant deviation signals ion suppression (<100%) or enhancement (>100%).(Peak Area of Set C / Peak Area of Set B) × 100.(Peak Area of Set C / Peak Area of Set A) × 100.The goal is to achieve consistent ME and RE values close to 100% across all different matrix lots, with low variability (typically <15% CV). The use of a SIL-IS is vital here, as its response in Sets B and C will show if it effectively compensates for any remaining matrix effects.
Sample Preparation and SLE Workflow
Q1: Why is a stable isotope-labeled internal standard (SIL-IS) considered the gold standard for quantifying this compound? A SIL-IS (e.g., deuterated this compound) has chemical and physical properties nearly identical to the native analyte. It co-elutes during chromatography and experiences the same matrix-induced ion suppression or enhancement. By measuring the response of the analyte relative to the SIL-IS, the method can effectively correct for losses during sample preparation and variations in ionization efficiency, ensuring accurate quantification [1].
Q2: The SLE method works well, but I need higher sensitivity. What are my options? For very low concentrations, consider microextraction techniques like Solid Phase Microextraction (SPME). These methods provide excellent clean-up and high pre-concentration factors. One study reported using a biocompatible SPME coating for direct extraction from whole blood, achieving high recovery (96%–102%) for diazepam in under 0.5 minutes per sample, demonstrating the potential for rapid and sensitive analysis [1].
Q3: My laboratory does not have access to a SIL-IS for this compound. What can I do? While a SIL-IS is ideal, a second-best option is to use a structurally similar benzodiazepine as an internal standard. However, you must then rigorously validate your method by testing matrix effects from at least 6 different sources of blank matrix to prove that the chosen standard compensates adequately. The post-extraction addition experiment described above is mandatory in this scenario.
For a systematic approach, use the following workflow to diagnose and resolve your separation problems.
t_G) and range (%B_start to %B_final) to improve separation [7].This is a standard approach for developing a method when analyte properties are unknown [7].
If the initial gradient shows partial separation, you can fine-tune it by manipulating selectivity [4].
The table below compares the core elution modes to help you choose the right approach.
| Parameter | Isocratic Elution | Gradient Elution |
|---|---|---|
| Mobile Phase | Constant composition [1] [5] | Composition changes systematically [1] [5] |
| Best For | Simple mixtures, compounds with similar polarity, routine analysis [1] [5] | Complex mixtures with a wide range of polarities [1] [5] |
| Peak Shape | Later-eluting peaks are broader [2] [7] | Sharper peaks throughout the run [2] [7] |
| Run Time | Can be long for strongly retained compounds [1] | Generally shorter overall analysis time [1] [5] |
| Method Development | Simpler and faster [1] | More complex, requires optimization [1] |
Q1: What is N-Desmethyl Rilmazolam and in what context might I encounter it? A1: this compound is one of the three primary active metabolites of rilmazafone, a designer benzodiazepine pro-drug [1]. Rilmazafone itself is prescribed for insomnia in Japan but has appeared in the illicit drug market, sometimes misrepresented as other substances. Your analysis might detect this metabolite in cases of suspected drug-facilitated assault, overdose, or post-mortem toxicology where rilmazafone has been ingested [1].
Q2: What are the major analytical challenges with this compound? A2: The main challenges include:
Q3: What is the best technique for detecting and quantifying this compound? A3: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. Specifically, High-Resolution Mass Spectrometry (HRMS) is highly valuable for unambiguous identification of unknown compounds and metabolites [2] [1]. LC-MS/MS provides the necessary sensitivity, specificity, and ability to handle complex mixtures.
| Potential Cause | Diagnostic Steps | Recommended Solution |
|---|---|---|
| Inefficient Sample Clean-up | Check for high background noise or signal suppression in the MS. | Implement a more selective sample preparation technique such as Microextraction by Packed Sorbent (MEPS) or Solid-Phase Extraction (SPE) to reduce matrix effects [5] [3]. |
| Insufficient Analytical Sensitivity | The signal is below the Limit of Detection (LoD). | Optimize the LC-MS/MS method using a dynamic MRM (dMRM) approach to increase the number of data points across the peak. Confirm that the instrument's LoD is fit-for-purpose [4]. |
| Co-eluting Interferences | Review chromatographic peaks for shoulder peaks or abnormal shape. | Fine-tune the chromatographic separation by adjusting the mobile phase gradient, column temperature, or using a different column chemistry to achieve baseline separation [4]. |
The following workflow integrates information from multiple studies to create a robust method for detecting benzodiazepines like this compound in plasma or blood [4] [5].
1. Sample Preparation: Microextraction by Packed Sorbent (MEPS) [5]
2. Liquid Chromatography (LC) [4]
3. Tandem Mass Spectrometry (MS/MS) [4] [1]
[M+H]+.Since commercial standards for this compound are rare, its identification may rely on synthesized reference materials, and its presence is often inferred in the context of other rilmazafone metabolites (rilmazolam and di-desmethyl rilmazolam) [1].
The table below summarizes key information about N-Desmethyl Rilmazolam to provide context for your experiments.
| Property | Description |
|---|---|
| Chemical Identity | An active triazolobenzodiazepine and a major metabolite of Rilmazafone [1] [2]. |
| Origin | Formed in vivo from the prodrug Rilmazafone; also available as a synthesized reference standard [1] [2]. |
| Primary Analytical Use | Serves as an analytical reference standard in research and forensic settings [2]. |
| Relevant Blood Concentrations | Found in femoral blood in forensic cases: 65 ng/g (as a contributory finding) and 1.4 ng/g (as a cause of death) [1] [3]. |
Low recovery can stem from multiple points in the analytical process. The following workflow outlines a systematic approach to identify the source of the problem.
FAQ 1: What are the primary challenges in analyzing N-Desmethyl Rilmazolam? The main challenge is the lack of commercially available reference materials for the active metabolites of pro-drugs like Rilmazafone. This was a key obstacle in fatal intoxication cases, requiring a laboratory to synthesize its own reference standards for this compound and other metabolites to enable identification and quantification [1].
FAQ 2: How prevalent are designer benzodiazepines in the illicit drug market? They are a significant concern. A 2023 study in Chicago found benzodiazepines in 84% of street drug samples, with the potent designer benzodiazepine Clonazolam being the most frequently detected. A critical finding was that 100% of these benzodiazepine-positive samples also contained an opioid (94% contained fentanyl), drastically increasing overdose risk [2].
FAQ 3: What are common stability issues with related designer benzodiazepines? Method validation for similar compounds shows that instability can be analyte-specific. For example, in a study of four designer benzodiazepines, Nifoxipam demonstrated pronounced instability, especially in urine, which can impact the reliability of analysis in delayed scenarios [3].
| Challenge | Symptom | Suggested Solution |
|---|---|---|
| Lack of Reference Standard | Inability to confirm identity/quantity of metabolite. | Synthesize the metabolite in-house for use as a reference material [1]. |
| Signal Instability | Analyte concentration decreases over time in stored samples. | Optimize storage conditions; validate sample stability over short timeframes; consider derivatization [3]. |
| Matrix Interference | Ion suppression/enhancement in LC-MS/MS, affecting sensitivity. | Use a stable isotope-labeled internal standard; optimize sample clean-up (e.g., liquid-liquid extraction) [3]. |
| Low Sensitivity (LOD) | Poor detection limits, especially in complex matrices. | Re-assess and lower the LOD for the specific matrix; concentrate the sample extract; use a high-sensitivity mass spectrometer [3]. |
| Co-occurring Substances | Complex chromatograms and potential for misidentification. | Develop a LC-MS/MS method with a wide panel of MRM transitions for opioids and other benzodiazepines to identify polysubstance presence [2]. |
The following workflow outlines a generalized protocol for analyzing designer benzodiazepines in biological samples, based on current research practices.
Figure 1. Experimental workflow for LC-MS/MS analysis of designer benzodiazepines.
Sample Preparation:
LC-MS/MS Analysis:
Method Validation: Follow established guidelines (e.g., ANSI/ASB Standard 036). Key parameters to validate include [3]:
The table below summarizes toxicological findings from published case reports involving this compound, providing reference concentrations for forensic comparison [1].
| Case | Femoral Blood Concentration (ng/g) | Other Significant Toxicological Findings |
|---|---|---|
| Case 1 | 170 | Haloperidol, Alimemazine, Fluoxetine, Olanzapine, Acetaminophen |
| Case 2 | 70 | Loperamide, Alimemazine, Pregabalin |
The table below summarizes the key identified characteristics and forensic blood concentrations of Rilmazolam and its metabolites. Rilmazafone is a prodrug that metabolizes into active compounds including Rilmazolam and N-Desmethyl Rilmazolam [1].
| Property | Rilmazolam | This compound | Di-desmethyl Rilmazolam |
|---|---|---|---|
| Status | Active metabolite of Rilmazafone [1] | Active metabolite of Rilmazafone [1] [2] | Active metabolite of Rilmazafone [1] |
| Chemical Structure | Triazolo benzodiazepine (similar to alprazolam) [1] | Triazolo benzodiazepine [2] | Information not available in search results |
| Role/Mention | Quantified in forensic cases [1] | Used as an analytical reference standard [2] | Quantified in forensic cases [1] |
| Forensic Blood Concentration (Case 1) | 7.9 ng/g (femoral blood) [1] | 65 ng/g (femoral blood) [1] | 170 ng/g (femoral blood) [1] |
| Forensic Blood Concentration (Case 2) | 1.7 ng/g (femoral blood) [1] | 1.4 ng/g (femoral blood) [1] | 70 ng/g (femoral blood) [1] |
The forensic data suggests a metabolic pathway and provides clues about the activity of these compounds. The following diagram illustrates the metabolic relationship and the analytical process used in the cited study.
The significantly higher blood concentrations of This compound and Di-desmethyl Rilmazolam compared to the parent Rilmazolam in case reports suggest these metabolites have a longer elimination half-life and accumulate in the body [1]. In one fatal intoxication, this compound was found at a concentration about 8 times higher than Rilmazolam [1]. This accumulation is a critical factor for the overall duration of action and toxicological profile of ingested Rilmazafone.
The primary data comes from a forensic analysis of post-mortem blood samples [1]. Here is the general workflow:
The circulation of designer benzodiazepines and prodrugs like Rilmazafone poses significant public health and clinical challenges. The following diagram outlines the key risks and clinical concerns identified in the search results.
The table below summarizes the key information available from scientific and forensic case reports:
| Property | Details on this compound |
|---|---|
| Role & Origin | Active metabolite of the designer benzodiazepine/pro-drug Rilmazafone [1] [2]. |
| Bioanalytical Application | Used as an analytical reference standard in research and forensic testing [2]. |
| Reported Concentrations (Femoral Blood) | Data from post-mortem cases involving Rilmazafone intake [1]:
The following diagram illustrates the metabolic pathway of Rilmazafone, showing the position of this compound, based on forensic analysis [1].
The following table compiles the quantitative data available from a 2023 study that detailed two separate fatal intoxication cases involving Rilmazafone, a pro-drug that metabolizes into active compounds including N-Desmethyl Rilmazolam [1].
| Case Number | Rilmazolam (ng/g) | This compound (ng/g) | Di-desmethyl Rilmazolam (ng/g) | Other Toxicological Findings |
|---|---|---|---|---|
| Case 1 [1] | 7.9 | 65 | 170 | Haloperidol, Alimemazine, Fluoxetine, Olanzapine, Acetaminophen |
| Case 2 [1] | 1.7 | 1.4 | 70 | Loperamide, Alimemazine, Pregabalin |
In Case 1, the intake of Rilmazafone was determined to be the cause of death. In Case 2, it was concluded to have contributed to the death [1]. The study notes that the active metabolites were identified through high-resolution mass spectrometry and quantified using in-house synthesized reference materials due to their commercial unavailability [1].
The study provides an overview of the analytical methodology used to identify and quantify the substances [1]. The key steps are visualized in the following workflow diagram:
Detailed Methodological Notes:
When reviewing this data, researchers should be aware of several important limitations and forensic concepts: